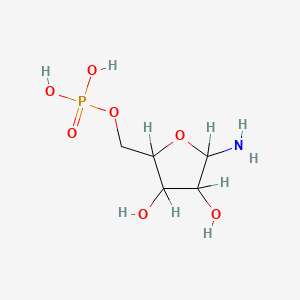
Acide 1-méthyl-1H-imidazole-4-carboxylique
Vue d'ensemble
Description
1-Methyl-1H-imidazole-4-carboxylic acid (MICA) is an organic compound belonging to the imidazole family of compounds. It is a colorless solid that is widely used in the pharmaceutical, food, and chemical industries. MICA has a variety of applications in the laboratory, including as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as an inhibitor of certain enzymes. In addition, MICA has been found to possess a number of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, and anti-cancer activities.
Applications De Recherche Scientifique
Applications pharmaceutiques
Acide 1-méthyl-1H-imidazole-4-carboxylique : est un intermédiaire polyvalent en chimie pharmaceutique. Il est utilisé dans la synthèse de divers médicaments en raison de son cycle imidazole, qui est une structure centrale dans de nombreux composés biologiquement actifs {svg_1}. Par exemple, les dérivés de l'imidazole sont connus pour leurs propriétés antibactériennes, antifongiques et antivirales. Ce composé peut être utilisé pour développer de nouveaux médicaments ciblant les souches résistantes de bactéries ou pour améliorer l'efficacité des médicaments existants.
Produits agrochimiques
Dans l'industrie agrochimique, l'this compound sert de composant de base pour la création de pesticides et d'herbicides {svg_2}. Son noyau imidazole est crucial pour la synthèse de composés capables de contrôler efficacement les ravageurs et les maladies des cultures, contribuant ainsi à une productivité agricole accrue et à la sécurité alimentaire.
Colorants pour les cellules solaires
Le composé trouve une application dans la synthèse de colorants pour les cellules solaires {svg_3}. Les dérivés de l'imidazole sont essentiels à la création de sensibilisateurs pour les cellules solaires à sensibilisation par colorant (DSSC), qui sont une alternative rentable aux cellules solaires traditionnelles à base de silicium. Ces colorants absorbent la lumière du soleil et la convertissent en énergie électrique, et la structure du cycle imidazole joue un rôle clé dans l'efficacité de ces colorants.
Safety and Hazards
Mécanisme D'action
Target of Action
1-Methyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound. Imidazole derivatives are known to have a broad range of chemical and biological properties and are key components in functional molecules used in various applications . .
Mode of Action
Imidazole and its derivatives are known to interact with various biological targets due to their amphoteric nature, showing both acidic and basic properties . They can undergo both electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole and its derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The amphoteric nature of imidazole, which allows it to function both as an acid and a base, may influence its interaction with the environment .
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-imidazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly as a metabolite. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been noted to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
1-Methyl-1H-imidazole-4-carboxylic acid impacts various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to alterations in the metabolism of drugs and other xenobiotics, affecting their efficacy and toxicity . Additionally, it may play a role in modulating oxidative stress responses within cells.
Molecular Mechanism
At the molecular level, 1-Methyl-1H-imidazole-4-carboxylic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to cytochrome P450 enzymes can inhibit or enhance the enzyme’s activity, leading to changes in the metabolism of various substrates . This modulation can result in altered gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-imidazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-imidazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity becomes apparent.
Metabolic Pathways
1-Methyl-1H-imidazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways underscores its importance in maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, 1-Methyl-1H-imidazole-4-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to modulate enzyme activity and cellular processes effectively.
Subcellular Localization
1-Methyl-1H-imidazole-4-carboxylic acid exhibits specific subcellular localization, which is essential for its function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound can interact with its target enzymes and proteins, thereby influencing cellular processes at the molecular level.
Propriétés
IUPAC Name |
1-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-2-4(5(8)9)6-3-7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTRQGJMMHMFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337287 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41716-18-1 | |
| Record name | 1-Methyl-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the interaction of 1-Methyl-1H-imidazole-4-carboxylic acid with triorganotin compounds, like tricyclohexyltin hydroxide, lead to fungicidal activity?
A1: The research paper primarily focuses on the synthesis and structural characterization of triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates. While it demonstrates the fungicidal activity of the synthesized complex, Cy3SnL (where L = 1-Methyl-1H-imidazole-4-carboxylate), [] it does not delve into the specific mechanism of action responsible for this activity. Further research is needed to understand how these complexes interact with their biological targets in fungi and the downstream effects leading to fungicidal activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1198789.png)
![2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1198790.png)
![Ethyl [2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-ethoxycarbonyloxypent-2-en-3-yl]sulfanylformate](/img/structure/B1198791.png)

